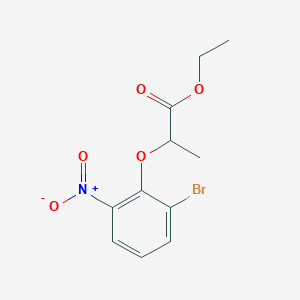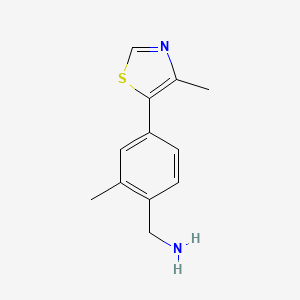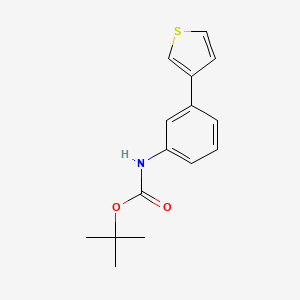
1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-ジフルオロフェニル)-2-(ピリジン-4-イル)エタノンは、ケトン類に属する有機化合物です。これは、エタノン骨格にジフルオロフェニル基とピリジニル基が結合していることを特徴としています。
準備方法
1-(3,5-ジフルオロフェニル)-2-(ピリジン-4-イル)エタノンの合成は、一般的に以下の手順を伴います。
合成経路: この化合物は、フリーデル・クラフツアシル化反応により合成できます。この反応では、3,5-ジフルオロベンゾイルクロリドが、塩化アルミニウムなどのルイス酸触媒の存在下で、4-ピリジルメタノールと反応します。
反応条件: 反応は通常、反応速度と収率を制御するために、低温でジクロロメタンなどの無水溶媒中で行われます。
工業的製造方法: 工業規模では、合成には、品質と収率を安定させるために連続フロー反応器が使用される場合があります。自動化システムの使用により、製造プロセスの効率とスケーラビリティを向上させることもできます。
化学反応の分析
1-(3,5-ジフルオロフェニル)-2-(ピリジン-4-イル)エタノンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化すると、対応するカルボン酸を生成できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いた還元反応は、ケトン基をアルコールに変換できます。
置換: ジフルオロフェニル基は、アミンやチオールなどの求核剤と求核性芳香族置換反応を起こし、置換誘導体を生成できます。
一般的な試薬と条件: 一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)などがあります。反応条件は、目的の変換によって異なりますが、多くの場合、制御された温度と不活性雰囲気を伴います。
主要な生成物: これらの反応から生成される主な生成物には、カルボン酸、アルコール、置換誘導体などがあります。生成される具体的な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究の応用
1-(3,5-ジフルオロフェニル)-2-(ピリジン-4-イル)エタノンは、いくつかの科学研究において応用されています。
化学: これは、より複雑な有機分子の合成、特に医薬品や農薬の開発において、構成ブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物学的活性について研究されています。
医学: 特にがんや細菌感染症の治療における治療薬としての可能性を探求する研究が進められています。
産業: 工業部門では、この化合物は、安定性や反応性などが向上した、特殊化学物質や材料の開発に使用されます。
科学的研究の応用
1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
1-(3,5-ジフルオロフェニル)-2-(ピリジン-4-イル)エタノンの作用機序には、分子標的と経路との相互作用が関与します。
分子標的: この化合物は、重要な生物学的プロセスに関与する酵素や受容体と相互作用し、その活性を調節することがあります。
関与する経路: その特定の生物学的活性に応じて、細胞の増殖、アポトーシス、または免疫応答に関連するシグナル伝達経路に影響を与える可能性があります。
類似の化合物との比較
1-(3,5-ジフルオロフェニル)-2-(ピリジン-4-イル)エタノンは、他の類似の化合物と比較して、その独自性を強調することができます。
類似の化合物: 1-(3,5-ジクロロフェニル)-2-(ピリジン-4-イル)エタノンや1-(3,5-ジメチルフェニル)-2-(ピリジン-4-イル)エタノンなどの化合物は、構造的に類似していますが、フェニル環上の置換基が異なります。
独自性: 1-(3,5-ジフルオロフェニル)-2-(ピリジン-4-イル)エタノンでは、ジフルオロ置換基が存在することで、独自の電子特性と立体特性が与えられます。これにより、類似体と比較して、反応性や生物学的活性に影響を与える可能性があります。
類似化合物との比較
1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,5-Dichlorophenyl)-2-(pyridin-4-yl)ethanone and 1-(3,5-Dimethylphenyl)-2-(pyridin-4-yl)ethanone share structural similarities but differ in their substituents on the phenyl ring.
Uniqueness: The presence of difluoro substituents in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H9F2NO |
|---|---|
分子量 |
233.21 g/mol |
IUPAC名 |
1-(3,5-difluorophenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C13H9F2NO/c14-11-6-10(7-12(15)8-11)13(17)5-9-1-3-16-4-2-9/h1-4,6-8H,5H2 |
InChIキー |
HPRGFKLBWUCHLF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CC(=O)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)

![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)
![7-(2-C-Methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12073877.png)
![1-[5-(3,5-Difluorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12073882.png)

![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)



![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)
![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)


